Welcome to the BenchChem Online Store!
molecular formula C14H21NO4 B1308577 2-Tert-butyl 4-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate CAS No. 86770-31-2

2-Tert-butyl 4-ethyl 3,5-dimethyl-1h-pyrrole-2,4-dicarboxylate

Cat. No. B1308577
M. Wt: 267.32 g/mol
InChI Key: CJXJFSNESZDOGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08501962B2

Procedure details

Into a 10-L four necked round-bottomed flask equipped with a mechanical stirrer, a thermometer pocket and an air condenser, were charged tertiary butyl acetoacetate (1.0 Kg; 6.3 mole) and acetic acid (3.0 Lt). The solution was cooled to 0-5° C. and a previously dissolved solution of sodium nitrite (0.436 Kg; 6.3 mole) in 640 mL DM water into an addition funnel and added to the flask at a rate that the temperature does not exceed 5° C. After the addition, the solution was maintained for 90 minutes at 0-5° C. and slowly brought the reaction mixture to room temperature (25-30° C.) over a period of 4 hours. At this temperature, ethyl acetoacetate (0.824 Kg; 6.3 mole) was charged at once followed by Zinc powder (0.94 Kg; 14.4 mole) in ten equal lots below 70° C. After addition of zinc powder, the reaction mixture was maintained for 1-2 hours at 65-70° C. The resulting solution was cooled to 60° C. and quenched in a carboy containing 25.0 Lt DM water under stirring. The product was extracted with ethyl acetate and separated using separating funnel. The organic layer was then clarified by treating the product solution with activated charcoal followed by filtration through hyflow. The solvent was then recovered by distillation under diminished pressure and the traces were removed by the addition of methanol (500 ml) to the distillation flask and continued distillation under diminished pressure. The resulting product was triturated in 95% aqueous methanol (1.5 L) at 0-5° C. for 2 hours to get a crystalline product of formula-II.
[Compound]
Name
10-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.436 kg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0.824 kg
Type
reactant
Reaction Step Four
Name
Quantity
0.94 kg
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([O:7][C:8]([CH3:11])([CH3:10])[CH3:9])(=[O:6])[CH2:2][C:3]([CH3:5])=O.C(O)(=O)C.[N:16]([O-])=O.[Na+].[C:20]([O:26][CH2:27][CH3:28])(=[O:25])[CH2:21][C:22]([CH3:24])=O>[Zn].O>[CH2:27]([O:26][C:20]([C:21]1[C:3]([CH3:5])=[C:2]([C:1]([O:7][C:8]([CH3:11])([CH3:10])[CH3:9])=[O:6])[NH:16][C:22]=1[CH3:24])=[O:25])[CH3:28] |f:2.3|

Inputs

Step One
Name
10-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
1 kg
Type
reactant
Smiles
C(CC(=O)C)(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0.436 kg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0.824 kg
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Step Five
Name
Quantity
0.94 kg
Type
catalyst
Smiles
[Zn]
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
does not exceed 5° C
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the solution was maintained for 90 minutes at 0-5° C.
Duration
90 min
CUSTOM
Type
CUSTOM
Details
to room temperature
CUSTOM
Type
CUSTOM
Details
(25-30° C.)
CUSTOM
Type
CUSTOM
Details
of 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was maintained for 1-2 hours at 65-70° C
Duration
1.5 (± 0.5) h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was cooled to 60° C.
CUSTOM
Type
CUSTOM
Details
quenched in a carboy
ADDITION
Type
ADDITION
Details
containing 25.0 Lt DM water
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
separated
CUSTOM
Type
CUSTOM
Details
using separating funnel
ADDITION
Type
ADDITION
Details
by treating the product solution with activated charcoal
FILTRATION
Type
FILTRATION
Details
followed by filtration through hyflow
DISTILLATION
Type
DISTILLATION
Details
The solvent was then recovered by distillation under diminished pressure
CUSTOM
Type
CUSTOM
Details
the traces were removed by the addition of methanol (500 ml) to the distillation flask
DISTILLATION
Type
DISTILLATION
Details
distillation under diminished pressure
CUSTOM
Type
CUSTOM
Details
The resulting product was triturated in 95% aqueous methanol (1.5 L) at 0-5° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to get a crystalline product of formula-II

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.